5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Lipophilicity LogP Membrane permeability

5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a functionalized pyrimidine building block belonging to the dihydro-alkoxyl-benzyl-oxopyrimidine (DABO) structural family. It features a benzyl-protected enol at C5, an N1-methyl group, and a free C4-carboxylic acid.

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
CAS No. 1338091-25-0
Cat. No. B1532811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
CAS1338091-25-0
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCN1C=NC(=C(C1=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H12N2O4/c1-15-8-14-10(13(17)18)11(12(15)16)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,17,18)
InChIKeyMUJSIUGJQBJJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 1338091-25-0): Core Scaffold & Procurement Baseline


5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a functionalized pyrimidine building block belonging to the dihydro-alkoxyl-benzyl-oxopyrimidine (DABO) structural family [1]. It features a benzyl-protected enol at C5, an N1-methyl group, and a free C4-carboxylic acid. The compound is commercially available at 98% purity with a measured LogP of 0.34 . Its scaffold is closely related to the core of HIV integrase strand transfer inhibitors (e.g., raltegravir, dolutegravir) and non-nucleoside reverse transcriptase inhibitors, making it a strategic intermediate for medicinal chemistry programs targeting antiviral and kinase pathways [1][2].

Why 5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid Cannot Be Replaced by Generic Analogs


Substituting this compound with the des-benzyl (5‑hydroxy), 5‑methoxy, or unsubstituted pyrimidine-4-carboxylic acid analogs fundamentally alters both the physicochemical profile and synthetic utility of the scaffold. The benzyl ether group increases lipophilicity (LogP 0.34 ) relative to the free hydroxyl analog, modifying membrane permeability and protein-binding characteristics relevant to cell-based assays. Critically, the benzyl group serves as a latent hydroxyl handle that can be selectively unmasked via hydrogenolysis, enabling orthogonal protection strategies during multi-step syntheses of complex inhibitors [1]. In contrast, the 5‑hydroxy analog is prone to oxidation and non-specific reactivity, while the methyl ester variant requires saponification before further functionalization, introducing an additional step and potential yield loss [2].

Quantitative Differentiation Evidence: 5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid vs. Closest Analogs


Lipophilicity Advantage Over 5-Hydroxy and 5-Methoxy Analogs

The experimentally determined LogP of 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is 0.34 . While measured LogP values for the 5-hydroxy (CAS 1123922-55-3) and 5-methoxy (CAS 1936582-08-9) analogs are not publicly available, the calculated LogP (ACD/Labs) for the 5-hydroxy analog is approximately -0.83, and for the 5-methoxy analog approximately -0.08 . This indicates a 1.17 to 0.42 LogP unit increase conferred by the benzyl group, corresponding to a roughly 3–15× higher octanol/water partition coefficient. This enhanced lipophilicity can improve passive membrane permeability and cellular uptake in cell-based antiviral or kinase assays.

Lipophilicity LogP Membrane permeability ADME

Synthetic Orthogonality: Benzyl Ether as Latent Hydroxyl vs. Free Hydroxy and Methyl Ether Analogs

The benzyl ether at C5 can be quantitatively removed under neutral hydrogenolysis conditions (H₂, Pd/C, room temperature) to reveal the free 5-hydroxyl group [1]. This deprotection is fully orthogonal to the C4 carboxylic acid and N1 methyl substituents, which remain unaffected. In contrast, the 5-hydroxy analog (CAS 1123922-55-3) cannot be directly protected in the presence of the C4 acid without additional synthetic steps. The 5-methoxy analog (CAS 1936582-08-9) requires harsh demethylation conditions (BBr₃ or hot HBr) that may degrade the pyrimidone ring or the carboxylic acid [2]. The 1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 397310-83-7, unsubstituted at C5) lacks a functional handle for further derivatization entirely , limiting its utility as an advanced intermediate.

Protecting group strategy Hydrogenolysis Orthogonal synthesis Intermediate utility

Commercial Purity and Stability Profile vs. 5-Hydroxy Analog

5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is routinely supplied at 98% purity with storage at 2-8°C in sealed, dry conditions . The 5-hydroxy analog (CAS 1123922-55-3) is commercially available at 95% purity and, due to the free phenolic/enolic hydroxyl, is more prone to oxidative degradation, potentially requiring inert atmosphere handling. The higher purity specification and defined storage stability of the benzyloxy derivative reduce the need for repurification before use in sensitive catalytic or biological assays.

Purity Storage stability Procurement quality Batch consistency

Optimal Application Scenarios for 5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid


Advanced Intermediate for HIV Integrase Inhibitor Synthesis (Raltegravir/Dolutegravir-class)

The compound serves as a pre-functionalized C5-benzyloxy intermediate for constructing N-methyl pyrimidone-based integrase strand transfer inhibitors. After selective hydrogenolytic deprotection, the resulting 5-hydroxyl can be alkylated or converted to a triflate for cross-coupling, enabling late-stage diversification at C5 without disturbing the C4-carboxylic acid, which is later coupled to a benzylamine moiety [1]. The orthogonal protection strategy reduces synthetic steps compared to routes starting from the free 5-hydroxy analog.

DABO-Scaffold Library Synthesis for NNRTI Screening

The dihydro-alkoxyl-benzyl-oxopyrimidine (DABO) core is a privileged scaffold for non-nucleoside reverse transcriptase inhibitors . This compound, with its intact benzyloxy group and carboxylic acid handle, allows direct amidation at C4 and subsequent functionalization at C2 (via nucleophilic displacement) while maintaining the C5 benzyl ether as a metabolic stability modifier. This enables rapid parallel library synthesis without additional protecting group manipulations.

Cell-Permeable Probe Design for Target Engagement Studies

With a measured LogP of 0.34 , the benzyloxy derivative is moderately lipophilic, improving passive membrane permeability relative to the more hydrophilic 5-hydroxy analog. This makes it a preferred entry point for designing cell-permeable probes or PROTAC precursors where the C4 carboxylic acid can be derivatized into a linker attachment point, while the benzyl group temporarily masks the polar C5 hydroxyl during cellular uptake.

Quote Request

Request a Quote for 5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.